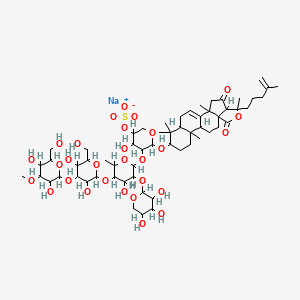
Cucumarioside A2-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cucumarioside A2-2 is a triterpene glycoside. This compound is isolated from the Far-Eastern sea cucumber Cucumaria japonica. This compound exhibits antitumor activity.
科学的研究の応用
Cucumarioside A2-2 (CA 2-2), a triterpene glycoside derived from the Far-Eastern sea cucumber Cucumaria japonica, has demonstrated significant immunomodulatory and anticancer properties . Research indicates that CA 2-2 interacts with P2X receptors on macrophage membranes, modulates immune responses, and exhibits antitumor activity through various mechanisms .
Scientific Research Applications
Immunomodulation: CA 2-2 has shown immunomodulatory effects on mouse spleens, increasing macrophage activating markers such as iba-1, IL-1β, iNOs, ROS, and NO, and shifting macrophage phenotype to M1 . It can activate cellular immunity by interacting with P2X receptors on mature macrophage membranes, enhancing ATP-dependent Ca2+ intake and Ca2+ transport recovery .
- Macrophage Activation: Studies demonstrate that CA 2-2 can induce macrophage activation and polarization in cancer . CA2-2-polarized M1 macrophages significantly attenuated tumor growth and prolonged mice survival in syngeneic models .
- Splenic Effects: Intraperitoneal administration of CA 2-2 leads to changes in the intensity of characteristic peaks of spleen peptides/proteins, particularly in the red pulp . It also causes changes in the ratio of red to white pulp in the spleen and increases proliferative activity in the white pulp .
Antitumor Activity: CA 2-2 exhibits anticancer and proapoptotic properties, potentially through direct interaction with tumor cells .
- Cytotoxicity: CA 2-2 influences tumor cell viability at micromolar concentrations and has a cytostatic effect by blocking cell proliferation and DNA biosynthesis in the S phase . It can induce apoptosis in tumor cells in a caspase-dependent manner, bypassing p53 activation .
- Prostate Cancer Research: CA 2-2 demonstrates anticancer activity in prostate cancer models, inducing G2/M-phase cell cycle arrest in human prostate cancer PC-3 cells and caspase-dependent apoptosis . It also inhibits the formation and growth of CRPC cell colonies at low micromolar concentrations . Proteomic analysis has revealed alterations in proteins involved in metastatic potential, invasion, and apoptosis .
- Drug Resistance: This glycoside overcomes the multidrug resistance of tumor cells and promotes the intracellular accumulation of certain chemotherapeutic agents .
Detailed Data and Research Findings
- Effective Concentration (EC50): this compound influences tumor cell viability at micromolar concentrations. The EC50 for glycoside, estimated by nonspecific esterase assay and MTT assay, was 2.1 and 2.7 μM, respectively .
- Cell Cycle Arrest: CA 2-2 at subcytotoxic concentrations exhibits a cytostatic effect by blocking cell proliferation and DNA biosynthesis in the S phase .
- Apoptosis Induction: CA 2-2 may induce apoptosis in tumor cells via a caspase-dependent pathway, circumventing the activation of the p53-dependent segment .
Case Studies
While specific detailed case studies were not available in the search results, the following applications of CA 2-2 have been investigated:
- Ehrlich Carcinoma Cells: Studies have shown that CA 2-2 can suppress the growth of mouse Ehrlich carcinoma cells in vitro and in vivo .
- Prostate Cancer Cells: CA 2-2 induces apoptosis in drug-resistant human prostate cancer PC-3 cells, characterized by activation of proapoptotic caspases and blockade of the cell cycle in the G2/M mitosis phase .
Authoritative Insights
- CA 2-2 shows promise as an agent for macrophage activation in antitumor cellular immunotherapy .
- The anticancer and proapoptotic properties of this compound may result from direct interaction of the glycoside with tumor cells .
- The in vivo anticancer effect of this compound may be linked to its ability to arrest the cell cycle in the synthetic phase and induce programmed tumor cell death .
特性
CAS番号 |
95499-80-2 |
|---|---|
分子式 |
C59H91NaO29S |
分子量 |
1319.4 g/mol |
IUPAC名 |
sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-[[2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] sulfate |
InChI |
InChI=1S/C59H92O29S.Na/c1-24(2)11-10-16-58(8)48-28(62)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(72)87-58)82-52-46(38(67)32(23-78-52)88-89(73,74)75)86-53-47(85-49-39(68)35(64)29(63)22-77-49)40(69)43(25(3)79-53)83-51-42(71)45(37(66)31(21-61)81-51)84-50-41(70)44(76-9)36(65)30(20-60)80-50;/h12,25-26,29-53,60-61,63-71H,1,10-11,13-23H2,2-9H3,(H,73,74,75);/q;+1/p-1 |
InChIキー |
WULKPPVSMODIMK-NQSPPEQVSA-M |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cucumarioside A2-2; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















